3,4-Dichlorophenylhydrazine hydrochloride chemical properties
3,4-Dichlorophenylhydrazine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorophenylhydrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,4-Dichlorophenylhydrazine hydrochloride (CAS No: 19763-90-7), a pivotal chemical intermediate in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but a field-proven perspective on the compound's properties, synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries. Adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this paper explains the causality behind experimental choices and grounds its claims in authoritative sources, offering a self-validating system of protocols and information for the senior scientist.
Core Chemical Identity and Physicochemical Properties
3,4-Dichlorophenylhydrazine hydrochloride is a substituted aromatic hydrazine derivative, notable for the presence of two chlorine atoms on the phenyl ring which significantly influences its reactivity.[1][2] It is almost exclusively produced through synthetic routes, with no known natural sources.[1] At room temperature, it exists as a white to off-white crystalline powder.[1][3] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.[2]
Structural and Physicochemical Data Summary
The fundamental properties of 3,4-Dichlorophenylhydrazine hydrochloride are summarized below for quick reference. These values are critical for designing experiments, from dissolution for reaction chemistry to storage conditions.
| Property | Value | Source(s) |
| CAS Number | 19763-90-7 | [1][3] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl (or C₆H₇Cl₃N₂) | [1][2] |
| Molecular Weight | 213.49 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | ~230 °C (with decomposition) | [3] |
| Solubility | Sparingly soluble in water; moderately soluble in ethanol and DMF | [1][2] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
| InChI Key | WIKZRYSGQPZTMM-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
The industrial preparation of 3,4-Dichlorophenylhydrazine hydrochloride is a well-established multi-step process that begins with the readily available 3,4-dichloroaniline.[1] The causality behind this specific pathway is its high efficiency and the ability to produce a high-purity product through the stable hydrochloride salt intermediate.
Synthetic Workflow Diagram
The following diagram outlines the standard synthetic pathway.
Caption: Synthetic workflow for 3,4-Dichlorophenylhydrazine hydrochloride.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of a crystalline solid with the expected melting point provides strong evidence of reaction success.
-
Diazotization of 3,4-Dichloroaniline:
-
Suspend 3,4-dichloroaniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and requires careful control.
-
Stir for an additional 30 minutes after the addition is complete to ensure full conversion to the 3,4-dichlorobenzenediazonium chloride intermediate.
-
-
Reduction to Hydrazine:
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water, and cool it to approximately 5 °C.[1]
-
Slowly add the cold diazonium salt solution to the reducing agent solution. The rate of addition must be controlled to manage the reaction temperature and prevent side reactions.
-
Once the addition is complete, the mixture is typically warmed gently (e.g., 60-70 °C) to ensure the reduction is complete, which is often indicated by a color change.[4]
-
-
Isolation as Hydrochloride Salt:
-
To the resulting solution containing the hydrazine free base, add concentrated hydrochloric acid.[4] This protonates the basic hydrazine, forming the hydrochloride salt which has lower solubility in the acidic aqueous medium.
-
Cool the mixture thoroughly in an ice bath to maximize precipitation of the product.[4]
-
Collect the resulting white to off-white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold water or diethyl ether to remove soluble impurities.
-
Dry the product under vacuum to yield 3,4-Dichlorophenylhydrazine hydrochloride.
-
Chemical Reactivity and Core Applications
The utility of 3,4-Dichlorophenylhydrazine hydrochloride stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This reactivity is harnessed in numerous synthetic transformations, particularly in the formation of carbon-nitrogen bonds.
Its most significant application is as a key building block in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and dyes.[1][5][6] The two chlorine atoms on the phenyl ring provide steric and electronic effects that can be exploited for further functionalization and also contribute to the biological activity of the final molecules.[2]
Key Synthetic Pathways
Caption: Core applications of 3,4-Dichlorophenylhydrazine hydrochloride.
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Fischer Indole Synthesis: This is a classic and powerful method for synthesizing indole rings, which are prevalent in pharmaceuticals.[7] The reaction involves treating the hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
-
Pyrazole Synthesis: Reacting 3,4-Dichlorophenylhydrazine with 1,3-dicarbonyl compounds (like β-ketoesters) leads to the formation of pyrazole rings, a key structural motif in many anti-inflammatory and anticancer drugs.[1][5]
-
Hydrazone Formation: Simple condensation with aldehydes and ketones yields hydrazones, which are stable intermediates that can be used in the synthesis of agrochemicals, dyes, and other complex organic molecules.[5]
Analytical Characterization Methods
To ensure the identity, purity, and quality of 3,4-Dichlorophenylhydrazine hydrochloride, a suite of analytical techniques is employed. The choice of method is dictated by the need to confirm the structure and quantify potential impurities, such as positional isomers.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for purity assessment and the quantification of related substances. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) can effectively separate the main compound from starting materials and isomers.[7] A study has demonstrated the successful separation of chlorophenylhydrazine hydrochloride isomers using an HPLC method, with detection limits as low as 0.02%.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons and the hydrazine protons, with splitting patterns and chemical shifts consistent with the 3,4-disubstitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. For dichlorinated compounds, MS will show a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as N-H stretches from the hydrazine and C-Cl stretches from the chlorinated aromatic ring.
Safety, Handling, and Storage
3,4-Dichlorophenylhydrazine hydrochloride is classified as a hazardous chemical and must be handled with appropriate care to minimize exposure.[1]
GHS Hazard Information
The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Source(s) |
| Acute Toxicity | H302, H312, H332 | P261, P270, P280, P301+P312 | [8][9] |
| Skin Irritation | H315 | P264, P280, P302+P352 | [8][10] |
| Eye Irritation | H319 | P280, P305+P351+P338 | [8][10] |
| Respiratory Irritation | H335 | P261, P271, P304+P340 | [8] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10] When handling the powder, use a dust mask (e.g., N95) or work in a chemical fume hood to avoid inhalation.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10][11] Eyewash stations and safety showers should be readily accessible.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[3]
-
Spill & Disposal: In case of a spill, avoid generating dust.[13] Collect the material using appropriate tools and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
Conclusion
3,4-Dichlorophenylhydrazine hydrochloride is a foundational reagent whose chemical properties are well-defined and leveraged extensively in modern organic synthesis. Its reliable preparation, coupled with its versatile reactivity, secures its role as a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols, as detailed in this guide, is essential for any researcher or drug development professional aiming to utilize this compound effectively and safely.
References
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Synthon Chemicals GmbH & Co. KG. (n.d.). Benzothiazolium,3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-, chloride(1:1) CAS NO.54646-38-7. Retrieved from [Link]
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: (2,4-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]
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Fisher Scientific. (2010). SAFETY DATA SHEET: 2,4-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link]
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ChemSrc. (n.d.). 3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dienyl)benzothiazolium chloride CAS 54646-38-7. Retrieved from [Link]
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PubChem. (n.d.). (3,4-Dichlorophenyl)hydrazine. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]
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